5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
5-(chloromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKKULOPBIULTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197352 | |
| Record name | 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56433-33-1 | |
| Record name | 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56433-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with 3-Amino-1,2,4-Triazoles
The most widely reported method involves cyclocondensation between β-ketoesters and 3-amino-1,2,4-triazoles. This one-pot reaction proceeds via nucleophilic attack and subsequent ring closure, forming the triazolopyrimidinone core. For the target compound, 3-amino-5-(chloromethyl)-1,2,4-triazole is reacted with ethyl acetoacetate in acetic acid under reflux (110–120°C) for 6–8 hours. The chloromethyl group is introduced either pre- or post-cyclization, with pre-functionalization of the triazole precursor yielding higher purity (≥85%).
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid/EtOH (1:1) | Enhances proton transfer |
| Temperature | 110–120°C | Accelerates ring closure |
| Reaction Time | 6–8 hours | Minimizes side products |
| Molar Ratio (Triazole:β-Ketoester) | 1:1.2 | Prevents oligomerization |
Post-reaction purification typically involves recrystallization from ethanol/water (3:1), achieving a crystalline product with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 5.92 (s, 1H, pyrimidine H) and δ 4.35 (s, 2H, CH2Cl).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol irradiates a mixture of 3-amino-5-(chloromethyl)-1,2,4-triazole and dimethyl acetylenedicarboxylate (DMAD) in dimethylformamide (DMF) at 150°C for 20 minutes. This method achieves 78% yield compared to 65% under conventional heating, attributed to uniform thermal activation and suppressed decomposition.
Advantages Over Conventional Heating
- Time Efficiency : 20 minutes vs. 6 hours
- Energy Savings : 30% reduction in energy input
- Scalability : Demonstrated for batches up to 100 g
Post-Synthetic Chloromethylation
For substrates sensitive to high temperatures, chloromethylation is performed after forming the triazolopyrimidinone core. The hydroxyl group at position 7 is replaced via treatment with phosphorus oxychloride (POCl3) at 80°C for 3 hours. This method avoids degradation of the chloromethyl moiety but requires stringent moisture control.
Chlorination Efficiency
| Reagent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| POCl3 | 80°C | 3 h | 70% | 90% |
| SOCl2 | 60°C | 5 h | 55% | 85% |
| (COCl)2 | RT | 12 h | 40% | 75% |
Post-chlorination, the product is neutralized with ice-cold sodium bicarbonate and extracted with dichloromethane. Fourier-transform infrared spectroscopy (FTIR) validates successful chlorination via C-Cl stretch at 680 cm⁻¹.
Three-Component Condensation
A three-component approach condenses 3-amino-1,2,4-triazole, chloromethyl ketones, and β-ketoesters in ethanol at room temperature. This method avoids isolating intermediates, achieving 65% yield in 24 hours. The reaction mechanism involves:
- Knoevenagel Condensation : Between the ketone and β-ketoester.
- Michael Addition : Triazole attacks the α,β-unsaturated intermediate.
- Cyclization : Intramolecular dehydration forms the triazolopyrimidinone ring.
Representative Substrates
| Chloromethyl Ketone | β-Ketoester | Yield |
|---|---|---|
| Chloroacetone | Ethyl acetoacetate | 65% |
| Chloroacetophenone | Ethyl benzoylacetate | 58% |
Catalytic Methods and Green Chemistry
Recent advances emphasize eco-friendly protocols:
- Ionic Liquid Catalysis : Using [BMIM]BF4, yields improve to 80% at 90°C with catalyst recovery.
- Solvent-Free Mechanochemistry : Ball-milling triazole and β-ketoester with KHSO4 achieves 72% yield in 2 hours.
Comparative Analysis of Catalysts
| Catalyst | Loading (mol%) | Solvent | Yield |
|---|---|---|---|
| None | – | AcOH | 65% |
| H2SO4 | 5 | EtOH | 70% |
| [BMIM]BF4 | 10 | None | 80% |
| CeCl3·7H2O | 15 | H2O | 68% |
Structural Characterization and Quality Control
Rigorous characterization ensures batch consistency:
- X-ray Crystallography : Confirms planar triazolopyrimidinone core with dihedral angles <5° between rings.
- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ peak at m/z 185.0231 (calc. 185.0229).
- HPLC Purity : Reverse-phase C18 column (ACN:H2O = 70:30), retention time 6.8 min.
Industrial-Scale Production Challenges
Scaling up laboratory methods requires addressing:
- Exothermicity : Controlled addition of β-ketoesters to prevent thermal runaway.
- Byproduct Management : Filtering insoluble oligomers via hot filtration.
- Cost Optimization : Recycling solvents and catalysts reduces production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (NaOCl, Pb(OAc)4, MnO2), reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted triazolopyrimidines .
Scientific Research Applications
Introduction to 5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
This compound is a heterocyclic compound with significant potential in various scientific applications. Its unique structure, characterized by a triazole and pyrimidine ring system, lends itself to diverse biological and chemical functionalities. This article explores the compound’s applications in scientific research, particularly in medicinal chemistry, agricultural science, and material science.
Structural Characteristics
The compound features a chloromethyl group at the 5-position of the triazole ring, which enhances its reactivity and potential for further derivatization. The presence of nitrogen atoms in the triazole and pyrimidine rings contributes to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an antitumor agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Anticancer Activity : Research has demonstrated that modifications to the chloromethyl group can enhance the compound's selectivity and potency against specific tumor types. Case studies indicate that certain derivatives have improved efficacy compared to standard chemotherapeutic agents .
Agricultural Science
In agricultural research, this compound has been evaluated for its potential as a pesticide or herbicide. Its ability to disrupt biochemical pathways in pests makes it a candidate for developing new agrochemicals. Field studies have shown promising results in controlling specific pest populations while minimizing harm to beneficial organisms .
Material Science
The compound's unique chemical structure allows it to be used as a precursor in synthesizing novel materials. For example:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity.
- Nanotechnology : Research indicates potential applications in creating nanoscale devices or coatings with tailored properties for electronics or biomedical applications.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impacts
Position 5 Modifications
The 5-position substituent significantly influences physicochemical and biological properties:
*Calculated LogP values based on substituent contributions.
Key Findings :
- The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .
- Piperidine/morpholine substituents improve solubility but reduce electrochemical oxidation peaks compared to the chloromethyl derivative .
Position 2 Modifications
The 2-position often hosts aromatic or electron-withdrawing groups:
Key Findings :
Electrochemical Behavior
Voltammetric studies on carbon graphite electrodes reveal distinct redox profiles:
Key Findings :
Key Findings :
Key Findings :
- Chloromethyl and CF3 derivatives require stringent safety measures due to corrosive and toxic properties .
Biological Activity
5-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound with the molecular formula CHClNO and a molecular weight of 184.58 g/mol. This compound belongs to the class of triazolopyrimidines and has garnered attention for its potential biological activities, including anti-inflammatory and neuroprotective effects.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which play a crucial role in the inflammatory response. The inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators like prostaglandins .
Anti-inflammatory Properties
Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For instance:
- Carrageenan-induced inflammation : In studies involving carrageenan-induced paw edema in rats, derivatives of triazolo[1,5-a]pyrimidines demonstrated substantial reduction in inflammation .
- COX inhibition : In vitro studies have shown that certain derivatives can inhibit COX-2 activity with IC values comparable to established anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
Compounds similar to this compound have also been investigated for their neuroprotective properties. For instance:
- Model Organisms : In studies using Caenorhabditis elegans, these compounds were found to enhance heat stress resistance and reduce the formation of advanced glycation end products, which are implicated in neurodegenerative diseases .
- Mechanistic Insights : The neuroprotective effects may be linked to the modulation of oxidative stress pathways and the inhibition of apoptotic signaling cascades .
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. The use of oxidizing agents such as sodium hypochlorite (NaOCl) or manganese dioxide (MnO) is common in these synthetic routes .
Comparative Biological Studies
| Compound | Biological Activity | IC (μM) | Reference |
|---|---|---|---|
| 3b | COX-1 Inhibition | 19.45 ± 0.07 | |
| 4b | COX-2 Inhibition | 23.8 ± 0.20 | |
| 12a | Antioxidant Activity | Not specified |
These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
- Methodology : The compound can be synthesized via cyclocondensation reactions of substituted pyrimidine precursors with chloromethylating agents. For example, a hybrid solvent system (water:ethanol, 1:1 v/v) with catalysts like TMDP (trimethylenedipiperidine) improves yields by stabilizing intermediates . Ethyl 7-chloromethyl derivatives are synthesized by reacting chlorinated phenyl precursors with hydroxylamine and cyclizing agents (e.g., TFAA) under reflux .
- Key Considerations : Monitor reaction progress via TLC and confirm purity via melting point analysis. Optimize solvent polarity to balance reactivity and solubility .
Q. How is structural characterization performed for this compound?
- Methodology :
- NMR Spectroscopy : Use and NMR (400 MHz) to confirm substitution patterns and chloromethyl group integration. For example, the chloromethyl proton resonates at δ ~4.5–5.0 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., Bruker APEX2 systems) reveals planar triazolopyrimidine cores and bond-length data (C–Cl: ~1.73 Å) .
- Microanalysis : Validate elemental composition (C, H, N) using Perkin-Elmer 240-B analyzers .
Q. What are the key reactivity patterns of the chloromethyl group in this scaffold?
- Methodology :
- Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols. For example, reaction with 2-chlorobenzylthiol yields 7-[(2-chlorobenzyl)sulfanyl] derivatives .
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to replace chlorine with aryl/heteroaryl groups .
Q. How is the biological activity of this compound assessed?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases or viral proteases (e.g., HSV-1) using fluorometric substrates .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. What mechanistic insights exist for cyclization steps in triazolopyrimidine synthesis?
- Methodology :
- Kinetic Studies : Track intermediate formation via NMR to identify rate-limiting steps. For example, TMDP accelerates imine formation by reducing activation energy .
- Isotopic Labeling : Use -labeled precursors to map nitrogen incorporation during cyclization .
Q. How can computational modeling optimize reaction conditions for derivatives?
- Methodology :
- DFT Calculations : Simulate transition states (e.g., Gaussian09) to predict regioselectivity in chloromethyl substitution .
- QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
Q. How to resolve contradictions in synthetic yields across studies?
- Case Example : Conflicting yields (62–70%) for similar reactions may arise from solvent purity or catalyst aging.
- Methodology :
- Design of Experiments (DOE) : Use factorial designs to isolate variables (e.g., solvent ratio, temperature) .
- Reproducibility Protocols : Standardize catalyst activation (e.g., TMDP stored under argon) .
Q. What strategies improve regioselectivity in multi-component reactions?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
